3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H10F3N3O2 and its molecular weight is 357.292. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthetic Applications
Heterocyclic compounds, including those containing the quinoline and oxadiazole rings, play a crucial role in the development of new materials and pharmaceuticals. They serve as key components in the synthesis of dyes, pharmaceuticals, and antibiotics. Quinoxaline and its analogs, for example, have been investigated for their antitumoral properties and as catalyst ligands due to their ability to form stable complexes with metals. Additionally, the oxadiazole ring, present in the molecule of interest, is known for its role in the development of new therapeutic agents due to its presence in biologically active compounds exhibiting a wide range of activities, such as antimicrobial and anticancer properties (Pareek & Kishor, 2015).
Anticorrosive Applications
Quinoline derivatives have demonstrated significant effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms, providing a barrier against corrosion. This application is crucial in industrial settings where metal preservation is essential (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their application in optoelectronic materials. These compounds are integral in the creation of luminescent small molecules, chelate compounds, and electroluminescent properties, making them valuable for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Their incorporation into π-extended conjugated systems enhances the performance of optoelectronic devices (Lipunova et al., 2018).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives are recognized for their broad antimicrobial activities, including antibacterial, antifungal, and antiviral effects. This makes them promising candidates for new antimicrobial drug development, addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Metal-Ion Sensing
Compounds featuring the 1,3,4-oxadiazole scaffold are employed in the development of chemosensors for metal ions. Their high photoluminescent quantum yield and excellent stability, combined with potential coordination sites (N and O donor atoms), enable selective sensing of metal ions. This application is particularly relevant in environmental monitoring and analytical chemistry (Sharma, Om, & Sharma, 2022).
Properties
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)11-5-3-4-10(8-11)16-23-17(26-24-16)13-9-22-14-7-2-1-6-12(14)15(13)25/h1-9H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZELVXHTXZIKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.